3,6-Dimethylquinoxalin-2(1H)-one
Overview
Description
3,6-Dimethylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring The presence of methyl groups at positions 3 and 6 of the quinoxaline ring distinguishes this compound from other quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 3,6-dimethyl-o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. The reaction proceeds as follows:
Condensation Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
3,6-Dimethylquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives used in organic synthesis and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 3,6-Dimethylquinoxalin-2(1H)-one exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Electronic Properties: In materials science, its electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Quinoxaline: The parent compound without methyl groups.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
6,7-Dimethylquinoxaline: A derivative with methyl groups at positions 6 and 7.
Uniqueness: 3,6-Dimethylquinoxalin-2(1H)-one is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other quinoxaline derivatives and potentially more suitable for certain applications, such as in OLEDs or as a pharmacophore in drug design.
Properties
IUPAC Name |
3,6-dimethyl-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)10(13)12-8/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWPCDVXKFLSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303162 | |
Record name | 3,6-Dimethyl-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28082-84-0 | |
Record name | 3,6-Dimethyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28082-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dimethyl-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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